![molecular formula C9H12O B1472758 2,4,6-Trimethylphenol-D11 CAS No. 362049-45-4](/img/structure/B1472758.png)
2,4,6-Trimethylphenol-D11
Overview
Description
2,4,6-Trimethylphenol-D11 is the deuterium labeled 2,4,6-Trimethylphenol . It is a probe compound shown to react mainly with organic matter . It is rapidly oxidized by singlet oxygen in aqueous solution .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular weight of 2,4,6-Trimethylphenol-D11 is 147.26 . The formula is C9HD11O . The structure can be represented by the SMILES string: OC1=C(C([2H])=C(C([2H])=C1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] .Chemical Reactions Analysis
2,4,6-Trimethylphenol is rapidly oxidized by singlet oxygen in aqueous solution . This suggests that it may undergo similar reactions when exposed to certain environmental conditions.Scientific Research Applications
1. Environmental Science and Photooxygenation Studies
2,4,6-Trimethylphenol has been investigated for its role in environmental science, particularly in the context of photooxygenation. Studies have explored its reactivity with humic substances' triplet excited states and its influence on the photooxygenation of other substances like furfuryl alcohol. This research is crucial for understanding complex environmental interactions and the potential environmental impacts of various substances (Halladja et al., 2007).
2. Catalysis and Oxidation Reactions
The compound has been a subject of study in the field of catalysis, particularly in oxidation reactions. For example, it's used in the catalytic oxidation to produce other chemicals, like 3,5-dimethyl-4-hydroxybenzaldehyde. This type of research is significant for industrial applications, where efficient and selective catalytic processes are sought (Li & Liu, 2004).
3. Solid-Liquid Phase Equilibrium Studies
2,4,6-Trimethylphenol has been used in studies investigating solid-liquid phase equilibrium, particularly in combination with other phenolic compounds. This research is important for understanding the thermodynamic properties of these compounds, which has applications in material science and engineering (Wang et al., 2018).
4. Photocatalytic Degradation Studies
Its role in photocatalytic degradation processes has also been examined. These studies are important for understanding how certain compounds can be broken down using photocatalysts, which has implications for environmental remediation and pollution control (Kuşvuran et al., 2005).
5. Polymer Science Research
The influence of 2,4,6-Trimethylphenol on the synthesis and properties of polymers like poly(phenylene oxide) has been a subject of study. These investigations are crucial for the development of new materials with specific desired properties (Firlik et al., 2014).
Future Directions
Mechanism of Action
Target of Action
2,4,6-Trimethylphenol-D11 is a deuterium-labeled version of 2,4,6-Trimethylphenol . The primary target of this compound is organic matter . Organic matter plays a crucial role in various biological and environmental processes.
Mode of Action
2,4,6-Trimethylphenol-D11 interacts with its target, organic matter, by undergoing rapid oxidation . This oxidation process is facilitated by singlet oxygen in an aqueous solution .
Biochemical Pathways
The oxidation of 2,4,6-Trimethylphenol-D11 by singlet oxygen leads to changes in the organic matter with which it interacts . .
Pharmacokinetics
The incorporation of deuterium into drug molecules, such as 2,4,6-Trimethylphenol-D11, is often used as a tracer for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The primary result of the action of 2,4,6-Trimethylphenol-D11 is the oxidation of organic matter
Action Environment
The action of 2,4,6-Trimethylphenol-D11, specifically its oxidation by singlet oxygen, occurs in an aqueous solution . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the presence of water and oxygen.
properties
IUPAC Name |
3,5-dideuterio-2,4,6-tris(trideuteriomethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRYUXCVCCNUFE-JXCHDVSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylphenol-D11 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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